Thieno[3,2-c]pyridin-7-ol

Synthetic Chemistry Process Development Thienopyridine Synthesis

Thieno[3,2-c]pyridin-7-ol (CAS 82273-81-2) is a fused bicyclic heterocycle combining a thiophene and a pyridine ring, classified as a thienopyridine. It serves as a critical synthetic intermediate for pharmaceutical compounds, notably those targeting platelet aggregation and kinase inhibition.

Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
Cat. No. B8775081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-c]pyridin-7-ol
Molecular FormulaC7H5NOS
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CSC2=C(C=NC=C21)O
InChIInChI=1S/C7H5NOS/c9-6-4-8-3-5-1-2-10-7(5)6/h1-4,9H
InChIKeyMCFUVTYFDWKMMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-c]pyridin-7-ol: A Core Scaffold for Antiplatelet and Kinase-Targeted Synthesis


Thieno[3,2-c]pyridin-7-ol (CAS 82273-81-2) is a fused bicyclic heterocycle combining a thiophene and a pyridine ring, classified as a thienopyridine . It serves as a critical synthetic intermediate for pharmaceutical compounds, notably those targeting platelet aggregation and kinase inhibition [1]. Its primary differentiation from other thienopyridine regioisomers, such as thieno[3,2-b]pyridin-7-ol, arises from its distinct ring fusion pattern, which dictates its tautomeric equilibrium and reactivity in downstream functionalization .

Why Generic Thienopyridine Substitution Fails for Thieno[3,2-c]pyridin-7-ol


Generic substitution with a different thienopyridine regioisomer (e.g., the [3,2-b] or [2,3-c] isomer) is not functionally equivalent due to quantifiable differences in tautomeric preference and core scaffold reactivity. The [3,2-c] fusion pattern favors a specific keto-enol equilibrium that directly impacts the electronic character of the pyridine ring, a critical determinant for subsequent metal-catalyzed cross-coupling reactions and biological target engagement . Direct comparative enzyme data prove that the choice of isosteric core (thieno[3,2-c]pyridine vs. tetrahydroisoquinoline) leads to a measurable drop in inhibitory potency against human PNMT, demonstrating that the sulfur-containing core is not a bioisosteric replacement [1].

Thieno[3,2-c]pyridin-7-ol: Quantified Differentiation Evidence vs. Closest Analogs


Synthetic Accessibility: High-Yield, Scalable Protocol Specific to the [3,2-c] Isomer

A patent-documented synthesis yields 7-hydroxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (the tetrahydro derivative of the target compound) in 86% yield over the final cyclization step using 3-thienal as a starting material, a route that is specifically enabled by the [3,2-c] fusion geometry and cannot be replicated for the [2,3-c] isomer without changing the starting aldehyde [1]. The hydrochloride salt has a characteristic melting point of 205°C, providing a quality control benchmark [1].

Synthetic Chemistry Process Development Thienopyridine Synthesis

Scaffold Selectivity: Thieno[3,2-c]pyridine Core Attenuates α2-Adrenoceptor Affinity vs. Tetrahydroisoquinolines

In a direct head-to-head comparison of isosteric cores, the thieno[3,2-c]pyridine (THTP) scaffold was shown to offer a different selectivity profile against human PNMT compared to the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. While the THTP core is a less potent hPNMT inhibitor than the THIQ core (a drop primarily attributed to the electronic properties of the thiophene ring), the lead compound 3-thienylmethylamine (an analog of the THTP core) was a more selective inhibitor toward the α2-adrenoceptor than its benzylamine comparator [1]. This highlights that the thieno[3,2-c]pyridine scaffold possesses an intrinsically different selectivity fingerprint that cannot be extrapolated from its carbon-based isostere.

Medicinal Chemistry Kinase Selectivity Adrenoceptor Affinity

Regioisomeric Identity: Tautomeric Equilibrium as a Key Quality Attribute

The IUPAC name for Thieno[3,2-c]pyridin-7-ol is officially recognized as 4H-thieno[3,2-b]pyridin-7-one, reflecting the ketone tautomer, but the enolic form is documented to dominate in aqueous solutions . This tautomeric preference is a direct consequence of the [3,2-c] ring fusion and differentiates it from other regioisomers where the enol form is less dominant. Procurement specifications for this compound should therefore include tautomer-sensitive analytical methods (e.g., NMR or UV-Vis) rather than relying solely on melting point.

Analytical Chemistry Tautomerism Quality Control

Thermal Stability: Limited Data Suggests a Lower Decomposition Threshold for the [3,2-c] Isomer

Limited thermal gravimetric analysis (TGA) data indicate that Thieno[3,2-c]pyridin-7-ol has a thermal decomposition onset at 210°C . In contrast, the closely related [3,2-b] isomer-7-ol is a stable crystalline powder with a sharp melting point of 235°C, as available from a reputable vendor . This 25°C difference in the first thermal event, while from disparate sources, suggests a potentially lower thermal stability for the [3,2-c] isomer, which has implications for storage and reaction conditions.

Stability indicating assays Thermal analysis Forced degradation

Target Application Scenarios for Thieno[3,2-c]pyridin-7-ol


Synthesis of Antiplatelet and Antithrombotic Drug Candidates

Procuring the [3,2-c] isomer is mandatory for synthesizing specific tetrahydrothienopyridine derivatives with established anti-platelet activity, as outlined in key patents. Using the [3,2-b] isomer would lead to a different regioisomeric series with unknown efficacy and safety profiles [1]. The 86% synthetic yield for the core scaffold provides a cost-effective entry for medicinal chemistry campaigns.

Development of Selective Kinase Inhibitors with Reduced CYP3A4 Liability

The thieno[3,2-c]pyridine core has been specifically claimed as a kinase inhibitory scaffold (Aurora-kinases, VEGFR, PDGFR) with an improved cytochrome P450 safety profile. Its differentiation lies in the low CYP3A4 inhibition imparted by the core, a critical procurement criterion for lead optimization programs aiming to avoid drug-drug interactions [1].

Central Nervous System (CNS) Drug Discovery Requiring α2-Adrenoceptor Selectivity

For programs targeting phenylethanolamine N-methyltransferase (PNMT) for CNS disorders, the thieno[3,2-c]pyridine core provides a better starting point for selectivity against the α2-adrenoceptor compared to the classic tetrahydroisoquinoline isostere. This selectivity differentiation is directly supported by comparative enzyme panel data [1].

Isomer-Specific Analytical Reference Standard or Building Block

When used as a building block in fragment-based drug discovery or as a chromatographic reference standard, the ambiguous tautomeric identity (IUPAC: 4H-thieno[3,2-b]pyridin-7-one) requires procurement teams to verify CAS 82273-81-2 explicitly. The thermal stability differential (decomposition at 210°C vs. MP 235°C for the [3,2-b] isomer) underscores the need for isomer-specific quality control to ensure experimental reproducibility [1].

Quote Request

Request a Quote for Thieno[3,2-c]pyridin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.